

An In-depth Technical Guide to Chloridazon-desphenyl (CAS 6339-19-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-4-chloropyridazin-3(2H)-one

Cat. No.: B026418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and experimental methodologies associated with Chloridazon-desphenyl (CAS 6339-19-1). This substance is primarily known as a principal environmental metabolite of the herbicide Chloridazon.^[1]

Chemical Identity and Physicochemical Properties

Chloridazon-desphenyl, also known by its IUPAC name 5-amino-4-chloro-3(2H)-pyridazinone, is a halogenated heterocyclic compound.^{[2][3]} It is formed in the environment through the microbial degradation of Chloridazon, a selective pyridazinone herbicide.^{[1][4]} This transformation involves the cleavage of the phenyl group from the parent molecule.^[1]

Table 1: Physicochemical Properties of Chloridazon-desphenyl

Property	Value	Reference
CAS Number	6339-19-1	[5]
Molecular Formula	C ₄ H ₄ ClN ₃ O	[2]
Molecular Weight	145.55 g/mol	[6]
IUPAC Name	5-amino-4-chloro-pyridazine-3-one	
Synonyms	4-amino-5-chloro-1H-pyridazin-6-one, Desphenyl chloridazon	[2] [6]
Melting Point	297 - 300 °C	[1] [7]
Appearance	White solid	[8]
SMILES	C1C=C(N)C=NNC1=O	[4]
InChI Key	FEWPCPCEGBPTAL-UHFFFAOYSA-N	[4]
Storage Temperature	2°C - 8°C	[6] [9]

Hazard Profile and Toxicological Data

Chloridazon-desphenyl is classified as harmful and an irritant under the Globally Harmonized System (GHS).[\[5\]](#)[\[10\]](#) It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[\[5\]](#)

GHS Hazard Classification

Table 2: GHS Classification for Chloridazon-desphenyl

Hazard Class	Category	Hazard Statement	Reference
Acute Toxicity, Oral	4	H302: Harmful if swallowed	[5] [10]
Skin Irritation	2	H315: Causes skin irritation	[5]
Eye Irritation	2 / 2A	H319: Causes serious eye irritation	[5] [10]
Skin Sensitization	1	H317: May cause an allergic skin reaction	[5]
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation	[5] [10]

Precautionary Statements and Personal Protective Equipment (PPE)

Safe handling of Chloridazon-desphenyl requires adherence to standard laboratory safety protocols. Key precautionary statements include:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[\[5\]](#)
- P280: Wear protective gloves/eye protection/face protection.[\[5\]](#)
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[\[5\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[5\]](#)

Appropriate personal protective equipment (PPE) includes chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.[\[11\]](#) If ventilation is inadequate, respiratory protection should be used.[\[8\]](#)

Toxicological Data

The primary quantitative toxicological value available is for acute oral toxicity.

Table 3: Acute Toxicity Data for Chloridazon-desphenyl

Endpoint	Value	Species	Reference
LD50 (Oral)	500 mg/kg (ATE)	Not specified (ATE)	[5]

ATE: Acute Toxicity Estimate

Studies on aquatic invertebrates, such as the signal crayfish (*Pacifastacus leniusculus*), have shown that Chloridazon-desphenyl can induce significant adverse effects at environmentally relevant concentrations, including oxidative stress and histopathological alterations.[1][12]

Experimental Protocols

Detailed experimental protocols for determining the intrinsic properties of Chloridazon-desphenyl are based on internationally recognized guidelines and standard analytical methods.

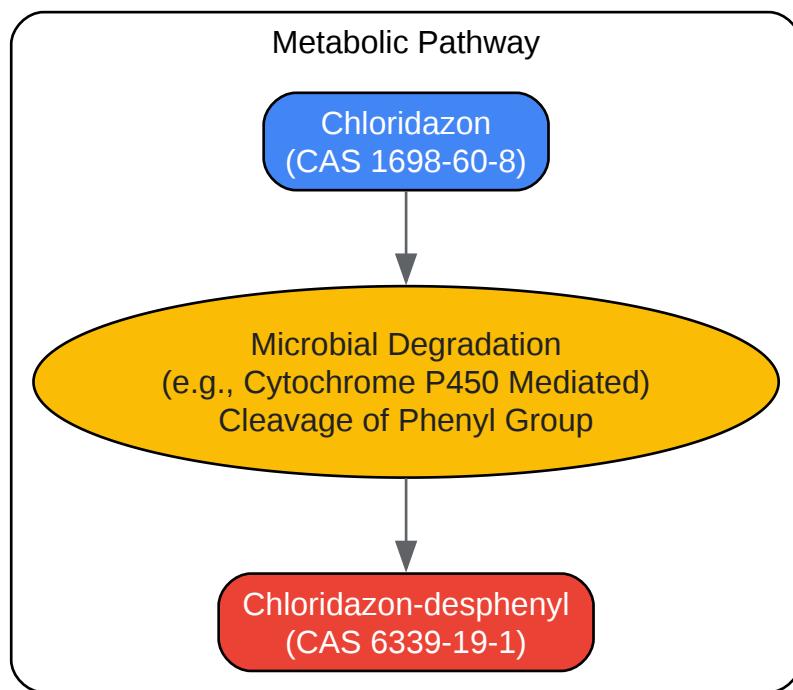
Acute Oral Toxicity Assessment (OECD Guidelines 423 & 425)

The acute oral LD50 value is determined following OECD Test Guidelines, which are designed to assess the adverse effects of a substance after a single oral dose.[5][6]

- Principle: The test substance is administered orally by gavage to animals (typically rodents) in a stepwise procedure. The goal is to identify the dose that causes mortality in 50% of the test animals (LD50), allowing for classification according to the GHS.[2][8]
- Methodology (Up-and-Down Procedure - OECD 425):
 - Animal Selection: Healthy, young adult female rodents are typically used.[10] Animals are acclimatized to laboratory conditions for at least 5 days.[6]
 - Dose Administration: The substance is usually administered in a single dose via gavage. A suitable vehicle (e.g., water) may be used if the substance is not a liquid.[6] Animals are fasted prior to dosing.[10]

- Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.[10] The dose for the next animal is adjusted up or down based on the outcome (survival or death) for the previous animal.[10]
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[6][10]
- Data Analysis: The LD50 is calculated using the maximum likelihood method.[10] This provides an estimate of the acute oral toxicity of the substance.

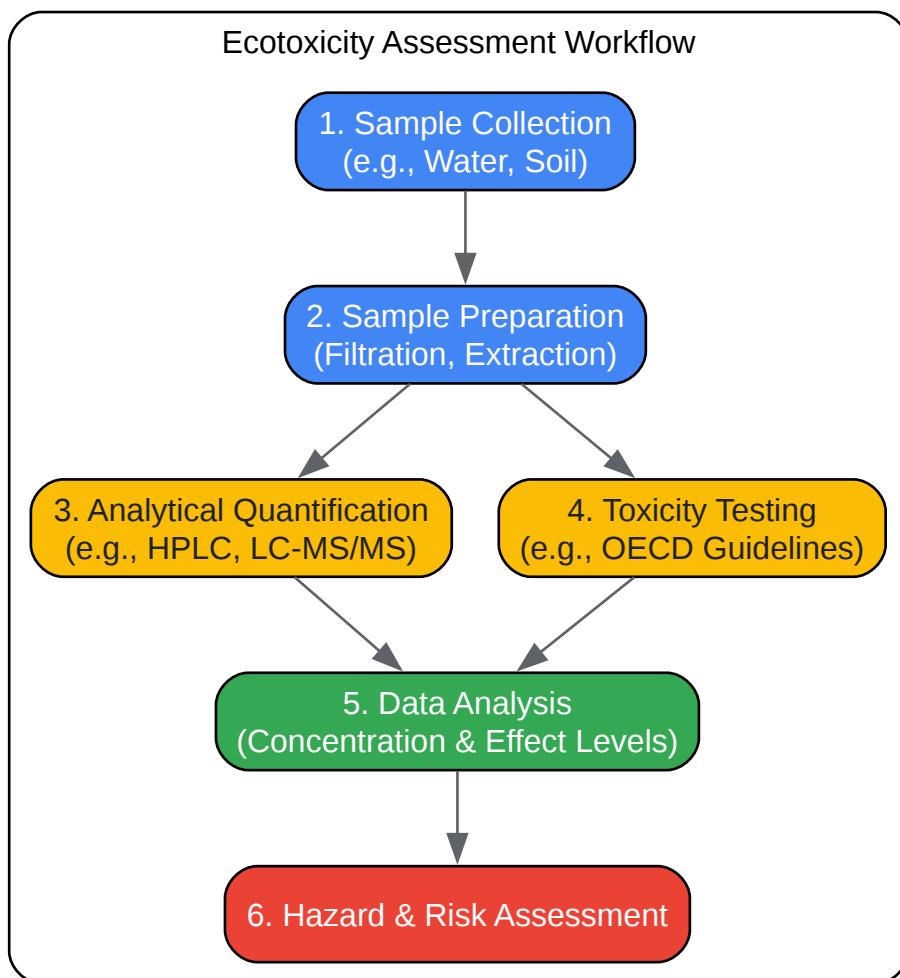
Quantification in Environmental Samples (HPLC Method)


High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Chloridazon-desphenyl in various matrices, including water samples.[3][11][13]

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the concentration of the analyte as it elutes from the column.
- Methodology:
 - Sample Preparation: Water samples may be diluted with an organic solvent like acetonitrile and filtered through a 0.45 μm filter to remove particulate matter.[3][13]
 - Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is used.[7] A common analytical column is a C18 column.[3][7]
 - Chromatographic Conditions:
 - Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used.[3]
 - Flow Rate: A constant flow rate, for example, 0.3 mL/min, is maintained.[3]

- Detection: The analyte is detected by its UV absorbance at its wavelength of maximum absorption (e.g., 283 nm).[11][13]
- Quantification: A calibration curve is generated using standard solutions of Chloridazon-desphenyl of known concentrations. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.[13]

Metabolic Pathway and Experimental Workflows


Chloridazon-desphenyl is not a manufactured product but rather a result of biotransformation. Its parent compound, Chloridazon, is metabolized by microorganisms in the environment.[1][4] The general enzymatic processes for herbicide metabolism in organisms often involve cytochrome P450 monooxygenases.[9]

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Chloridazon to Chloridazon-desphenyl.

The workflow for assessing the environmental fate and toxicity of this compound often involves a multi-step process, from sample collection to data analysis and risk assessment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. deswater.com [deswater.com]
- 4. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 9. Metabolism of herbicides by cytochrome P450 in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chloridazon-desphenyl (CAS 6339-19-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026418#cas-number-6339-19-1-properties-and-hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com